N,O-Descarbonyl Tedizolid
Description
Properties
Molecular Formula |
C₁₆H₁₇FN₆O₂ |
|---|---|
Molecular Weight |
344.34 |
Origin of Product |
United States |
Implications in Oxazolidinone Research and Analog Design
Role as a Reference Standard for Synthetic Purity and Degradation Studies
In the pharmaceutical industry, the purity of an active pharmaceutical ingredient (API) is of paramount importance. Reference standards are highly characterized compounds used to confirm the identity, purity, and strength of an API. N,O-Descarbonyl Tedizolid (B1663884), as a known derivative of Tedizolid, serves as a crucial reference standard in the quality control of Tedizolid manufacturing. usbio.netsynzeal.compharmaffiliates.com
Pharmaceutical companies and regulatory bodies rely on such standards for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure that each batch of Tedizolid meets the required purity specifications. synzeal.compharmaffiliates.com The availability of well-characterized N,O-Descarbonyl Tedizolid allows for the accurate identification and quantification of this specific impurity, should it arise during the synthesis or storage of Tedizolid.
Furthermore, in forced degradation studies, which are intentionally conducted to understand the stability of a drug substance, this compound can be used as a marker to investigate the degradation pathways of Tedizolid under various stress conditions like acid, base, and oxidative stress. nih.govnih.govresearchgate.net
| Application | Description |
| Purity Assessment | Used as a reference marker in chromatographic techniques (e.g., HPLC) to quantify its presence in Tedizolid samples. |
| Method Validation | Essential for validating the specificity and accuracy of analytical methods developed for Tedizolid purity testing. |
| Degradation Studies | Employed to identify and track the formation of this specific degradant under stress conditions, aiding in the elucidation of Tedizolid's degradation profile. |
Significance as a Potential Degradation Product or Impurity of Tedizolid
The manufacturing process of any pharmaceutical compound is a multi-step procedure where impurities can be introduced or formed. These impurities can originate from starting materials, intermediates, reagents, or side reactions. Additionally, degradation of the final API over time can lead to the formation of new impurities.
This compound is recognized as a potential impurity and a degradation product of Tedizolid. usbio.netnih.govnih.govresearchgate.net Its formation could theoretically occur through the cleavage of the carbonyl group from the oxazolidinone ring of Tedizolid under certain chemical conditions. The presence of impurities, even in trace amounts, can affect the safety and efficacy of the final drug product. Therefore, regulatory agencies mandate strict control over the levels of impurities in pharmaceutical formulations.
The identification and characterization of this compound as a potential impurity are critical for ensuring the quality of Tedizolid. This knowledge allows for the development of manufacturing processes that minimize its formation and analytical methods for its detection and quantification. nih.govnih.gov
Contribution to Understanding Oxazolidinone Metabolic Pathways and Fate
The metabolism of drugs is a key aspect of their pharmacokinetic profile, influencing their efficacy and safety. Oxazolidinones, as a class of antibiotics, undergo various metabolic transformations in the body. While the primary metabolic route for Tedizolid is sulfation, understanding all potential metabolic pathways, including minor ones, is crucial for a complete pharmacological profile. nih.govnih.gov
The study of this compound can provide valuable insights into the metabolic fate of the oxazolidinone ring itself. The enzymatic or chemical cleavage of the carbonyl group would represent a significant metabolic transformation. Investigating the potential for such a pathway helps in building a comprehensive picture of how the human body processes oxazolidinone antibiotics.
For instance, studies on the metabolism of other oxazolidinones have shown that ring opening can be a metabolic pathway. nih.gov By analogy, the formation of a descarbonyl derivative of Tedizolid could be a step in a minor metabolic pathway involving the breakdown of the core oxazolidinone structure. Understanding these pathways is essential for predicting potential drug-drug interactions and identifying any active or toxic metabolites.
Insights into Structure-Activity Relationships (SAR) from a Descarbonylated Derivative
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For oxazolidinone antibiotics, the core oxazolidinone ring is a critical pharmacophore.
The carbonyl group at the 2-position of the oxazolidinone ring is a key feature of this class of antibiotics. It is involved in hydrogen bonding interactions within the bacterial ribosome, which is the target of these drugs. The absence of this carbonyl group in this compound provides a valuable tool for probing the importance of this functional group for antibacterial activity.
By comparing the biological activity (or lack thereof) of this compound with that of Tedizolid, researchers can confirm the essential role of the carbonyl group in the mechanism of action. This information reinforces the current understanding of the oxazolidinone pharmacophore and guides the design of new analogs by highlighting the structural features that must be retained for antibacterial efficacy. The consistent presence of the 2-oxazolidinone (B127357) core in all clinically effective oxazolidinone antibiotics underscores the importance of the carbonyl moiety. nih.gov
Potential as a Scaffold for Novel Oxazolidinone Analog Synthesis (excluding drug development)
The oxazolidinone ring is a versatile scaffold in synthetic chemistry. nih.gov this compound, which is essentially a substituted amino alcohol, can serve as a valuable precursor for the synthesis of novel heterocyclic compounds.
In the field of synthetic organic chemistry, the development of new methodologies for the construction of complex molecules is a primary goal. The functional groups present in this compound (an amino group, a hydroxyl group, and the complex side chain of Tedizolid) make it an attractive starting material for exploring new cyclization reactions to form various heterocyclic systems.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
Research into N,O-Descarbonyl Tedizolid (B1663884) is intrinsically linked to the study of Tedizolid's stability and degradation. Forced degradation studies on Tedizolid phosphate (B84403), the prodrug of Tedizolid, have been instrumental in identifying and characterizing its degradation products, one of which is likely N,O-Descarbonyl Tedizolid.
Key findings from these studies reveal that Tedizolid phosphate is susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress conditions, while it remains relatively stable under neutral, thermal, and photolytic conditions. These studies have led to the identification of several degradation products (DPs). For instance, one study identified four major degradation products, designated as DP1 through DP4. The formation of these products suggests specific chemical transformations of the Tedizolid molecule, including modifications to the oxazolidinone ring which could lead to a decarbonylated derivative.
Methodological advancements in the study of these derivatives have been significant. The primary analytical technique employed for the identification and characterization of these compounds is Liquid Chromatography-Mass Spectrometry (LC-MS/MS) . This powerful hyphenated technique allows for the separation of the parent drug from its degradation products and provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm the structures of some of these degradation products after their isolation.
A summary of the identified degradation products of Tedizolid from a key study is presented below:
| Degradation Product | Formation Condition(s) | Method of Identification |
| DP1 | Oxidative | LC-MS/MS |
| DP2 | Acidic, Alkaline | LC-MS/MS |
| DP3 | Oxidative | LC-MS/MS |
| DP4 | Acidic, Oxidative | LC-MS/MS |
Unresolved Questions and Areas for Future Academic Inquiry
Despite the progress made in identifying Tedizolid's degradation products, several questions regarding this compound remain unanswered, opening avenues for future research:
Definitive Structural Elucidation: The precise chemical structure of this compound and its definitive correlation to one of the identified degradation products (DP1-DP4) needs to be unequivocally established. While mass spectrometry provides strong evidence, complete structural confirmation through techniques like single-crystal X-ray crystallography would be invaluable.
Mechanism of Formation: A detailed mechanistic understanding of the chemical reactions leading to the formation of this compound from Tedizolid is yet to be fully elucidated. Investigating the kinetics and thermodynamics of the degradation pathway, particularly the decarbonylation of the oxazolidinone ring, would be a significant contribution.
Metabolic Fate: While it is known to be a degradation product, it is unclear if this compound is formed as a metabolite in biological systems under normal physiological conditions. Investigating the metabolic pathways of Tedizolid in various in vitro and in vivo models could clarify this.
Opportunities for Advanced Analytical Methodologies and Automation
The study of this compound and other related compounds can benefit from the application of more advanced analytical methodologies and automation.
High-Resolution Mass Spectrometry (HRMS): The use of HRMS can provide more accurate mass measurements, facilitating the unambiguous identification of unknown impurities and degradation products.
Automated Structure Elucidation Software: Integrating analytical data from LC-MS/MS and NMR with sophisticated software can automate and accelerate the process of structure elucidation for novel compounds.
In Silico Prediction Tools: Computational tools for predicting the toxicity and metabolic fate of drug degradation products are becoming increasingly sophisticated. The application of in silico models for predicting the potential risks associated with this compound can guide further experimental investigations and contribute to a more comprehensive safety assessment of Tedizolid. These predictive models can assess various toxicological endpoints, including carcinogenicity, mutagenicity, and hepatotoxicity.
Contribution to Fundamental Understanding of Chemical Transformations and Biological Systems
The investigation of this compound, as a specific degradation product of Tedizolid, contributes to a more profound understanding of several fundamental scientific principles:
Chemical Stability of Oxazolidinones: Studying the formation of this compound provides valuable insights into the chemical stability of the oxazolidinone ring, a core structural motif in a clinically important class of antibiotics. This knowledge is crucial for the design and development of more stable and effective oxazolidinone derivatives in the future.
Degradation Pathways of Pharmaceuticals: The characterization of this and other degradation products enhances our understanding of the complex chemical transformations that pharmaceutical compounds can undergo under various stress conditions. This is fundamental knowledge for drug formulation, storage, and ensuring patient safety.
Structure-Activity Relationships: By determining the biological activity (or lack thereof) of this compound, researchers can contribute to a clearer understanding of the structure-activity relationships of the oxazolidinone class of antibiotics. This information can guide the synthesis of new derivatives with improved therapeutic profiles.
Drug-Metabolite/Degradant-Body Interactions: If this compound is found to be formed in vivo, its study would contribute to the broader understanding of how the body interacts with drug derivatives. This includes processes of absorption, distribution, metabolism, and excretion, as well as any potential off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
